molecular formula C12H15NO6S B2764174 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate CAS No. 866136-96-1

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate

Cat. No. B2764174
CAS RN: 866136-96-1
M. Wt: 301.31
InChI Key: QQPJDMQGOXBYSP-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that has been widely used in recreational settings for its euphoric and empathogenic effects. However, the compound has also gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Routes and Derivatives

  • The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives demonstrates the potential for creating compounds with interesting conformational properties, indicating the versatility of this class of compounds in chemical synthesis (Tye & Skinner, 2002).

Corrosion Inhibition

  • A study on the synthesis, characterization, and investigation of a new benzoxazin derivative for its corrosion inhibition efficiency reveals that derivatives can serve as effective corrosion inhibitors, highlighting an industrial application (Hachama et al., 2016).

Fluorescence Derivatisation

  • Research into the fluorescence derivatisation of amino acids for biological assays suggests that derivatives of this compound class can be strongly fluorescent, offering applications in biological and chemical sensing (Frade et al., 2007).

Drug Metabolism and Biocatalysis

  • A study on the application of biocatalysis to drug metabolism using Actinoplanes missouriensis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator showcases the role of microbial-based systems in drug development (Zmijewski et al., 2006).

Antibacterial Activity and Synthesis of Derivatives

  • The development of nordihydroguaiaretic acid (NDGA) derivatives for multidrug resistance (MDR) research, including a methylsulfonyl NDGA derivative, emphasizes the compound's potential in cancer treatment and the suppression of drug-resistant cells (Huang et al., 2015).

properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-17-12(14)6-9(13-20(2,15)16)8-3-4-10-11(5-8)19-7-18-10/h3-5,9,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPJDMQGOXBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate

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